4H-1,2,4-Benzothiadiazin-3-amine, 6-chloro-4-methyl-, 1,1-dioxide
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Overview
Description
4H-1,2,4-Benzothiadiazin-3-amine, 6-chloro-4-methyl-, 1,1-dioxide is a heterocyclic compound with a unique structure that includes a benzothiadiazine ring. This compound is known for its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Benzothiadiazin-3-amine, 6-chloro-4-methyl-, 1,1-dioxide typically involves the reaction of anilines with chlorosulfonyl isocyanate, followed by cyclization of the N-chlorosulfonyl ureas . Another method involves the palladium-catalyzed cyclocarbonylation of o-aminobenzenesulfonamides . A novel method for the preparation of 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxides via a Curtius rearrangement has also been reported .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4H-1,2,4-Benzothiadiazin-3-amine, 6-chloro-4-methyl-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
Scientific Research Applications
4H-1,2,4-Benzothiadiazin-3-amine, 6-chloro-4-methyl-, 1,1-dioxide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Studied for its antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an antihypertensive, antidiabetic, and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-1,2,4-Benzothiadiazin-3-amine, 6-chloro-4-methyl-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it acts as an aldose reductase inhibitor, which is crucial in managing diabetic complications . It also modulates AMPA receptors, which are involved in synaptic transmission and plasticity .
Comparison with Similar Compounds
Similar Compounds
Chlorothiazide: A diuretic and antihypertensive agent.
Hydrochlorothiazide: Another diuretic with similar properties.
Phthalazinone derivatives: Used in the treatment of various diseases, including cancer and diabetes.
Uniqueness
4H-1,2,4-Benzothiadiazin-3-amine, 6-chloro-4-methyl-, 1,1-dioxide is unique due to its diverse pharmacological activities and its ability to interact with multiple molecular targets. Its structure allows for various chemical modifications, making it a versatile compound in medicinal chemistry .
Properties
CAS No. |
10243-94-4 |
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Molecular Formula |
C8H8ClN3O2S |
Molecular Weight |
245.69 g/mol |
IUPAC Name |
6-chloro-4-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-amine |
InChI |
InChI=1S/C8H8ClN3O2S/c1-12-6-4-5(9)2-3-7(6)15(13,14)11-8(12)10/h2-4H,1H3,(H2,10,11) |
InChI Key |
JPXAZCHAJIMAGM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Cl)S(=O)(=O)N=C1N |
Origin of Product |
United States |
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